molecular formula C7H3F3O2 B123155 3,4,5-Trifluorobenzoic acid CAS No. 121602-93-5

3,4,5-Trifluorobenzoic acid

Cat. No.: B123155
CAS No.: 121602-93-5
M. Wt: 176.09 g/mol
InChI Key: VJMYKESYFHYUEQ-UHFFFAOYSA-N
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Description

3,4,5-Trifluorobenzoic acid is a benzoic acid derivative characterized by the presence of three fluorine atoms at the 3, 4, and 5 positions on the benzene ring. This compound is known for its unique chemical properties, which make it valuable in various fields of scientific research and industrial applications .

Biochemical Analysis

Biochemical Properties

3,4,5-Trifluorobenzoic acid plays a significant role in various biochemical reactions. It is known to interact with enzymes such as d-amino acid oxidases, which are involved in the metabolism of amino acids. The compound’s inhibitory activity towards these enzymes suggests its potential use in treating mental disorders like schizophrenia . Additionally, this compound is used as a transient directing group in transition metal-catalyzed C-H activation reactions, facilitating the catalytic cycle by assisting in the concerted metalation deprotonation step .

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s role in improving the solubility and permeability of naftopidil, a drug used in benign prostatic hyperplasia treatment, highlights its impact on cellular transport mechanisms . Furthermore, this compound is used as a synthetic building block for anticancer drugs, indicating its potential effects on cell proliferation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The fluorine atoms in the compound contribute to its ideal acidity, enhancing its ability to participate in catalytic cycles. The compound assists in the concerted metalation deprotonation step during C-H activation, facilitating the catalytic cycle . Additionally, this compound’s inhibitory activity towards d-amino acid oxidases involves binding interactions that inhibit the enzyme’s function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound is known to be stable under standard storage conditions, with a melting point of 97-99°C . Long-term studies have shown that this compound maintains its biochemical activity over extended periods, making it a reliable reagent for various biochemical applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biochemical and physiological changes. At high doses, this compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s role in inhibiting d-amino acid oxidases suggests its involvement in amino acid metabolism . Additionally, its use as a transient directing group in C-H activation reactions indicates its participation in complex catalytic cycles .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall biochemical activity. For example, the compound’s ability to improve the solubility and permeability of naftopidil highlights its role in cellular transport mechanisms .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function are affected by its localization within the cell, with specific interactions occurring in targeted subcellular regions .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4,5-Trifluorobenzoic acid can be synthesized from 1,2,3-trifluorobenzene through a series of chemical reactions. One common method involves the oxidation of 1,2,3-trifluorobenzene using potassium permanganate in an alkaline medium. The reaction proceeds as follows:

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale oxidation reactions using similar reagents and conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trifluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

3,4,5-Trifluorobenzoic acid serves as a transient directing group in transition metal-catalyzed C-H activation reactions. The presence of three fluorine atoms enhances the acidity of the carboxylic acid while minimizing steric hindrance at the ortho positions. This characteristic facilitates the concerted metalation deprotonation mechanism essential for C-H activation, thus streamlining the catalytic cycle .

In pharmaceutical chemistry, this compound is utilized as a building block for the synthesis of various active pharmaceutical ingredients (APIs). It has been identified as a precursor for dibenzoate esters , which are being explored as potential anticancer drugs . Additionally, it has been shown to enhance the solubility and permeability of naftopidil, a drug used in the treatment of benign prostatic hyperplasia .

Case Study: Dibenzoate Esters Synthesis

  • Research : The synthesis of dibenzoate esters from this compound has been documented to yield compounds with promising anticancer activities.
  • Findings : These compounds exhibit structural similarities to known anticancer agents and demonstrate significant biological activity in preliminary assays .

Agrochemical Applications

The compound is also noted for its role in the development of agrochemicals. Its fluorinated structure contributes to improved reactivity and solubility in various formulations. This property is crucial for enhancing the efficacy of agrochemical products .

Material Science

This compound is employed in material science as a building block for synthesizing fluorinated materials. Its unique electronic properties impart desirable characteristics to polymers and other materials used in high-performance applications.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,6-Trifluorobenzoic acid
  • 2,4,5-Trifluorobenzoic acid
  • 2,3,4,5-Tetrafluorobenzoic acid
  • 2,3,4,5,6-Pentafluorobenzoic acid

Uniqueness of 3,4,5-Trifluorobenzoic Acid

This compound is unique due to the specific positioning of the fluorine atoms, which imparts distinct electronic properties and reactivity compared to other trifluorobenzoic acid isomers. The absence of steric hindrance at the ortho positions allows for efficient participation in catalytic reactions, making it a valuable compound in synthetic chemistry .

Biological Activity

3,4,5-Trifluorobenzoic acid (TFBA), a fluorinated derivative of benzoic acid, has garnered attention in various fields of research due to its unique chemical properties and biological activities. This article explores its biological activity, including its applications in medicinal chemistry, toxicological profile, and potential therapeutic uses.

  • Chemical Formula : C₇H₃F₃O₂
  • Molecular Weight : 176.09 g/mol
  • CAS Number : 121602-93-5

This compound is characterized by three fluorine atoms at the para and meta positions of the benzoic acid structure. This arrangement enhances its acidity and solubility in various solvents, making it a versatile building block in organic synthesis and pharmaceutical applications .

Medicinal Applications

1. Role as a Building Block in Drug Synthesis

TFBA is utilized as a transient directing group in catalytic C-H activation reactions, which are essential for synthesizing complex organic molecules. Its electron-withdrawing fluorine atoms facilitate the metalation-deprotonation process crucial for catalytic cycles . Additionally, TFBA serves as a synthetic precursor for dibenzoate esters used in anticancer drugs, highlighting its importance in medicinal chemistry .

2. Inhibitory Activity

Recent studies indicate that TFBA exhibits potential inhibitory activity against d-amino acid oxidases (DAAO), enzymes involved in the metabolism of amino acids. This activity suggests a possible therapeutic role for TFBA in conditions where DAAO modulation is beneficial, such as neurodegenerative diseases .

Toxicological Profile

1. Acute Toxicity Studies

Research on the toxicity of fluorinated benzoic acids suggests that TFBA has relatively low acute toxicity compared to other fluorinated aromatic compounds. An LD50 value greater than 5000 mg/kg has been reported for related compounds, indicating a low risk of acute toxicity upon exposure .

Table 1: Acute Toxicity of Fluorinated Benzoic Acids

CompoundLD50 (mg/kg)
2-Fluorobenzoic Acid4000
3-Fluorobenzoic Acid3000
4-Fluorobenzoic Acid>5000
This compound>5000

These findings suggest that while TFBA may possess some toxicological risks, it is less hazardous than many other fluorinated compounds .

2. Environmental Impact

In ecotoxicological assessments, studies have shown that TFBA does not significantly affect plant growth at low concentrations. For instance, soybean plants exhibited no significant growth inhibition when treated with concentrations below 50 mg/L . However, higher concentrations may impact growth negatively, indicating a need for caution in environmental applications.

Case Studies

Case Study 1: Solubility Enhancement in Drug Formulation

A study highlighted the use of TFBA salts to improve the solubility and permeability of naftopidil, a medication used for treating benign prostatic hyperplasia. The incorporation of TFBA into drug formulations has shown promising results in enhancing bioavailability .

Case Study 2: DAAO Inhibition Studies

In vitro studies have demonstrated that TFBA can inhibit DAAO activity effectively. This inhibition could lead to increased levels of certain neurotransmitters associated with mood regulation and cognitive function, suggesting potential applications in treating psychiatric disorders .

Properties

IUPAC Name

3,4,5-trifluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3O2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJMYKESYFHYUEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50357399
Record name 3,4,5-Trifluorobenzoic acid
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Molecular Weight

176.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121602-93-5
Record name 3,4,5-Trifluorobenzoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3,4,5-trifluoro-
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Record name Benzoic acid, 3,4,5-trifluoro-
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Record name 3,4,5-Trifluorobenzoic acid
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Record name 3,4,5-Trifluorobenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes the synthesis of 3,4,5-trifluorobenzoic acid challenging?

A1: Early attempts to synthesize this compound faced significant hurdles. Researchers initially aimed to synthesize 3,4,5-trifluorophenylalanine and encountered difficulties obtaining the key intermediate, this compound []. The traditional approach of using diazonium fluoborate salt pyrolysis, successful for similar compounds, failed to yield the desired product [].

Q2: How is this compound utilized in organometallic chemistry?

A2: this compound serves as a valuable ligand in organometallic synthesis. Researchers have successfully synthesized and characterized bismuth and antimony complexes containing 3,4,5-trifluorobenzoate ligands [, , ]. These complexes offer insights into the coordination chemistry of heavy main-group elements and potential applications in catalysis.

Q3: What insights do computational studies provide regarding the structure of this compound?

A3: Computational studies, specifically those focusing on rotational spectroscopy, have been employed to explore the conformational landscape of symmetrically fluorine-substituted benzoic acids, including this compound []. These studies contribute to a deeper understanding of the molecule's structure and potential influence on its reactivity and interactions with other molecules.

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